molecular formula C7H9NO3 B2601623 3-Cyano-3-methoxycyclobutane-1-carboxylic acid CAS No. 2167431-23-2

3-Cyano-3-methoxycyclobutane-1-carboxylic acid

Cat. No.: B2601623
CAS No.: 2167431-23-2
M. Wt: 155.153
InChI Key: IPUJBHJQMQAAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-3-methoxycyclobutane-1-carboxylic acid is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity .

Scientific Research Applications

3-Cyano-3-methoxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyano-substituted precursor with a methoxy group in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-methoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the cyano and methoxy groups, resulting in different reactivity.

    3-Cyano-3-methoxycyclopentane-1-carboxylic acid: Similar structure but with a five-membered ring, leading to different chemical properties.

    3-Cyano-3-methoxycyclohexane-1-carboxylic acid: Contains a six-membered ring, affecting its stability and reactivity.

Uniqueness

3-Cyano-3-methoxycyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct strain and reactivity compared to its five- and six-membered counterparts. This makes it a valuable scaffold in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-cyano-3-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(4-8)2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUJBHJQMQAAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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